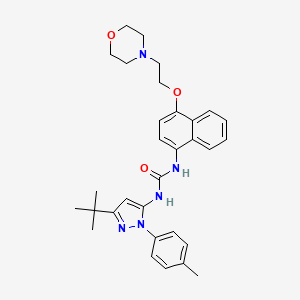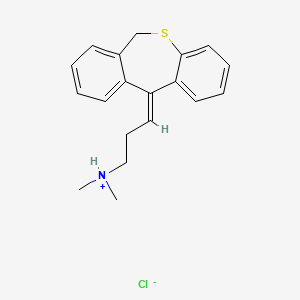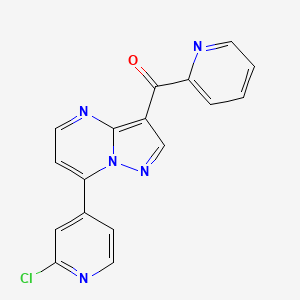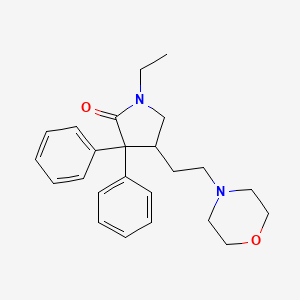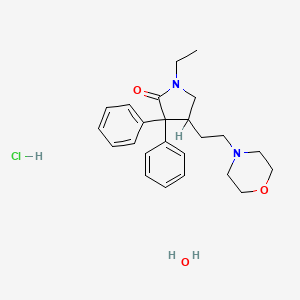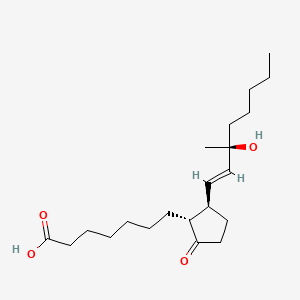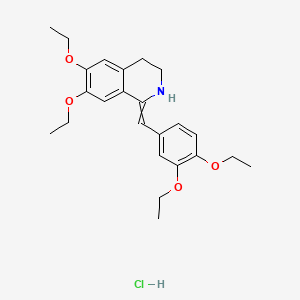
Hidrocloruro de Drotaverina
Descripción general
Descripción
Drotaverine hydrochloride is a benzylisoquinoline derivative known for its potent antispasmodic properties. It is primarily used to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. Structurally related to papaverine, drotaverine hydrochloride is a selective inhibitor of phosphodiesterase-4, which leads to smooth muscle relaxation .
Aplicaciones Científicas De Investigación
Drotaverine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving phosphodiesterase inhibitors.
Biology: Research focuses on its effects on smooth muscle cells and its potential role in cellular signaling pathways.
Medicine: Drotaverine hydrochloride is extensively studied for its therapeutic effects in treating smooth muscle spasms, dysmenorrhea, and other spastic conditions
Industry: It is used in the formulation of various pharmaceutical products, including tablets and injections.
Mecanismo De Acción
Drotaverine hydrochloride exerts its effects by inhibiting phosphodiesterase-4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to elevated levels of cAMP, resulting in smooth muscle relaxation. The compound also decreases the uptake of calcium ions by smooth muscle cells, further contributing to its antispasmodic effects .
Similar Compounds:
Papaverine: Structurally related to drotaverine hydrochloride but less potent in its antispasmodic activity.
Valethamate Bromide: Used for similar indications but works by blocking acetylcholine receptors.
Mebeverine: Another antispasmodic agent used in the treatment of irritable bowel syndrome
Uniqueness of Drotaverine Hydrochloride: Drotaverine hydrochloride stands out due to its selective inhibition of phosphodiesterase-4, leading to more potent and prolonged smooth muscle relaxation compared to similar compounds. Its unique mechanism of action and higher efficacy make it a preferred choice in many therapeutic applications .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Drotaverine hydrochloride interacts with the enzyme phosphodiesterase 4 (PDE4). By inhibiting PDE4, it leads to elevated levels of cAMP, which results in smooth muscle relaxation . This interaction with PDE4 is the primary biochemical reaction that Drotaverine hydrochloride is involved in.
Cellular Effects
Drotaverine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by causing smooth muscle relaxation . This relaxation is achieved through the inhibition of PDE4 and the subsequent increase in cAMP levels . This can impact cell signaling pathways and cellular metabolism, particularly in cells that contain smooth muscle.
Molecular Mechanism
The molecular mechanism of action of Drotaverine hydrochloride involves its binding to PDE4, inhibiting the enzyme’s activity . This inhibition prevents the degradation of cAMP, leading to increased levels of this molecule within the cell . The elevated cAMP levels then lead to the relaxation of smooth muscle cells .
Temporal Effects in Laboratory Settings
It is known that the drug has a fast response time, with effects observable within minutes of administration .
Dosage Effects in Animal Models
In animal models, Drotaverine hydrochloride has been shown to have a dose-dependent analgesic effect
Metabolic Pathways
Drotaverine hydrochloride undergoes extensive hepatic metabolism, which is its main route of elimination . It may also undergo biliary excretion to form conjugated metabolites .
Transport and Distribution
It is known that the drug is well absorbed after oral administration and is subject to first-pass metabolism .
Subcellular Localization
It is known that Drotaverine hydrochloride does not significantly influence the autonomic nervous system and does not penetrate into the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of drotaverine hydrochloride involves several key steps:
Chloromethylation: Orthoethyethoxybenzene is chloromethylated using hydrogen chloride and formalin in the presence of calcium chloride in a trichlorethylene medium to produce diethoxynitrile.
Cyanidation: Diethoxybenzyl chloride is prepared using interfacial catalysis with potassium iodide, triethylamine, and acetone.
Preparation of Diethoxyphenylacetic Acid: Diethoxynitrile is converted to diethoxyphenylacetic acid.
Condensation: Diethoxyphenylacetic acid is condensed with diethoxyamine to form ethoxyamide.
Cyclization: Ethoxyamide undergoes cyclization with phosphorus oxychloride.
Recrystallization: The final step involves recrystallization to obtain technical drotaverine hydrochloride.
Industrial Production Methods: The industrial production of drotaverine hydrochloride follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: Drotaverine hydrochloride can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not typically associated with drotaverine hydrochloride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Mild oxidizing agents can be used, but specific conditions depend on the desired outcome.
Nucleophiles: Strong nucleophiles can facilitate substitution reactions.
Major Products: The primary product of drotaverine hydrochloride reactions is the parent compound itself, with minor by-products depending on the reaction conditions .
Propiedades
IUPAC Name |
1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFLYOLJRKJYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
985-12-6 | |
| Record name | Drotaverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=985-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



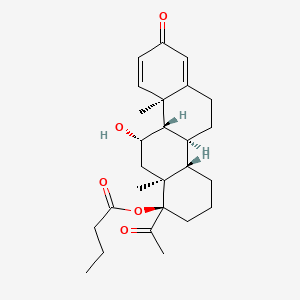




![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)
